molecular formula C13H14F3N B8189583 1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine

Cat. No.: B8189583
M. Wt: 241.25 g/mol
InChI Key: XNQGVFRIRWHYQT-UHFFFAOYSA-N
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Description

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine is a chemical compound with the molecular formula C13H14F3N It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with trifluoromethylating agents under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating neurological disorders due to its structural similarity to certain neurotransmitter analogs.

    Industry: It is used in the development of new materials with specific chemical properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it a valuable tool in studying the effects of fluorinated compounds on biological systems.

Comparison with Similar Compounds

1-Benzyl-4-trifluoromethyl-1,2,3,6-tetrahydro-pyridine can be compared with other similar compounds, such as:

    1-Benzyl-4-methyl-1,2,3,6-tetrahydro-pyridine: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Benzyl-4-phenyl-1,2,3,6-tetrahydro-pyridine:

    1-Benzyl-4-(trifluoromethyl)-piperidine: This compound has a similar structure but differs in the saturation of the ring, affecting its chemical behavior.

Properties

IUPAC Name

1-benzyl-4-(trifluoromethyl)-3,6-dihydro-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N/c14-13(15,16)12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGVFRIRWHYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.00 g (79.36 mmol) of sodium borohydride was added batchwise to a solution of 14.48 g (52.91 mmol) of 1-benzyl-4-trifluoromethylpyridinium chloride in 100 mL of EtOH with strong cooling at 0° C., then the cooling was stopped and the reaction mixture was stirred for 1.5 hours at 14° C. While cooling, 50 mL of water and then 50 mL of EtOH were added within 30 minutes. The reaction mixture was stirred for another 30 minutes, the resulting suspension was filtered and the filtrate was evaporated down in vacuo. Yield: 11.72 g (92% of theoretical); C13H14F3N (M=241.252); calc.: molpeak (M+H)+: 242; found: molpeak (M+H)+: 242; HPLC-MS: 3.60 minutes (method B).
Quantity
3 g
Type
reactant
Reaction Step One
Name
1-benzyl-4-trifluoromethylpyridinium chloride
Quantity
14.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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